3-Cyclopropyl-6-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine
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Overview
Description
3-Cyclopropyl-6-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound with a unique structure that combines a cyclopropyl group, a benzofuran moiety, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrolidine Group: This step involves the reaction of the benzofuran derivative with a pyrrolidine derivative, often using a coupling reagent such as EDCI or DCC.
Formation of the Pyridazine Ring: This can be accomplished through a cyclization reaction involving hydrazine derivatives and appropriate dicarbonyl compounds.
Final Coupling: The final step involves the coupling of the cyclopropyl group with the previously formed intermediate, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Cyclopropyl-6-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Biological Studies: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application, but often include modulation of signaling pathways, inhibition of enzyme activity, or binding to receptor sites.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyclopropyl-6-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]methoxy}pyridine
- 3-Cyclopropyl-6-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]methoxy}pyrimidine
Uniqueness
3-Cyclopropyl-6-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine is unique due to its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H23N3O4S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
3-cyclopropyl-6-[[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]methoxy]pyridazine |
InChI |
InChI=1S/C20H23N3O4S/c24-28(25,17-3-5-19-16(11-17)8-10-26-19)23-9-7-14(12-23)13-27-20-6-4-18(21-22-20)15-1-2-15/h3-6,11,14-15H,1-2,7-10,12-13H2 |
InChI Key |
UGCVAGNWKDXNGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(C3)S(=O)(=O)C4=CC5=C(C=C4)OCC5 |
Origin of Product |
United States |
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